molecular formula C17H12FN3O B214846 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide

4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide

Cat. No. B214846
M. Wt: 293.29 g/mol
InChI Key: MTAVUJUOKKWMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide, also known as PF-562271, is a small molecule inhibitor that selectively targets focal adhesion kinase (FAK). FAK is a non-receptor protein tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression of FAK has been implicated in various types of cancer, making it a promising target for cancer therapy.

Mechanism of Action

4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide selectively inhibits FAK by binding to its ATP-binding site, preventing its autophosphorylation and downstream signaling. FAK inhibition leads to the disruption of cell adhesion, migration, proliferation, and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
Inhibition of FAK by 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It leads to the disruption of cytoskeletal organization, cell adhesion, and migration. It also inhibits the activation of various signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT, which are involved in cell survival and proliferation. Inhibition of FAK has also been shown to induce apoptosis and sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, it also has some limitations, including its poor solubility in water and its potential off-target effects.

Future Directions

There are several future directions for the study of 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide. One area of interest is the development of more potent and selective FAK inhibitors. Another area of interest is the identification of biomarkers that can predict the response to FAK inhibition. The combination of 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide with other targeted therapies is also an area of active research. Finally, the clinical development of 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide as a cancer therapy is an important future direction.

Synthesis Methods

4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide can be synthesized using a multi-step process involving the reaction of 4-fluorophenylboronic acid with 2-chloro-4,6-dimethoxypyrimidine, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide has also been studied in other disease models, including cardiovascular diseases and fibrosis.

properties

Product Name

4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide

Molecular Formula

C17H12FN3O

Molecular Weight

293.29 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)pyrimidin-2-yl]benzamide

InChI

InChI=1S/C17H12FN3O/c18-14-7-5-11(6-8-14)15-9-10-20-17(21-15)13-3-1-12(2-4-13)16(19)22/h1-10H,(H2,19,22)

InChI Key

MTAVUJUOKKWMTB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)C(=O)N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)C(=O)N

Origin of Product

United States

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